4-fluoro-2-methyl-N-(pentan-3-yl)aniline
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Overview
Description
4-Fluoro-2-methyl-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C12H18FN It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluorine atom, and the amino group is substituted with a pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-(pentan-3-yl)aniline typically involves the following steps:
Nitration: The starting material, 4-fluoro-2-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The final step involves the alkylation of the amino group with pentan-3-yl bromide under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
4-Fluoro-2-methyl-N-(pentan-3-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Similar in structure but lacks the pentan-3-yl group.
4-Fluoro-N-(2-methylpentan-2-yl)aniline: Another derivative with a different alkyl substitution pattern.
Uniqueness
4-Fluoro-2-methyl-N-(pentan-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H18FN |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
4-fluoro-2-methyl-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H18FN/c1-4-11(5-2)14-12-7-6-10(13)8-9(12)3/h6-8,11,14H,4-5H2,1-3H3 |
InChI Key |
DECKUDYEECBJJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=C(C=C1)F)C |
Origin of Product |
United States |
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